molecular formula C22H31N7O B5328465 1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine

Numéro de catalogue B5328465
Poids moléculaire: 409.5 g/mol
Clé InChI: QVFRJLZVUQLIBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in scientific research for the treatment of various types of cancer and autoimmune diseases. In

Mécanisme D'action

1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine works by inhibiting the activity of Bruton's tyrosine kinase (BTK), an enzyme that plays a crucial role in the proliferation and survival of cancer cells and immune cells. By inhibiting BTK, this compound prevents the activation of downstream signaling pathways that are involved in cell growth and survival, leading to the death of cancer cells and the suppression of the immune response in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce tumor size in animal models. Additionally, this compound has been shown to suppress the immune response in autoimmune diseases, leading to a reduction in inflammation and tissue damage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine for lab experiments is its high potency and selectivity for BTK inhibition. This allows for precise targeting of cancer cells and immune cells, leading to a more effective treatment with fewer side effects. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for further research on 1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to determine the optimal dosing and administration schedule for this compound in clinical trials. Finally, the potential of this compound as a combination therapy with other drugs for the treatment of cancer and autoimmune diseases should be explored.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. Its high potency and selectivity for BTK inhibition make it an attractive therapeutic agent for further research and development. With continued research, this compound may become an important tool in the fight against cancer and autoimmune diseases.

Méthodes De Synthèse

The synthesis method of 1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine involves the reaction of 1-(1-phenyl-1H-tetrazol-5-yl)piperidine with 3-(pyrrolidin-1-ylcarbonyl)-1,4-dibromobutane in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain this compound in its pure form.

Applications De Recherche Scientifique

1'-(1-phenyl-1H-tetrazol-5-yl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine has shown potential as a therapeutic agent in the treatment of various types of cancer and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, this compound has been shown to be effective in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

[1-[1-(1-phenyltetrazol-5-yl)piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N7O/c30-21(26-12-4-5-13-26)18-7-6-14-28(17-18)19-10-15-27(16-11-19)22-23-24-25-29(22)20-8-2-1-3-9-20/h1-3,8-9,18-19H,4-7,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFRJLZVUQLIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.